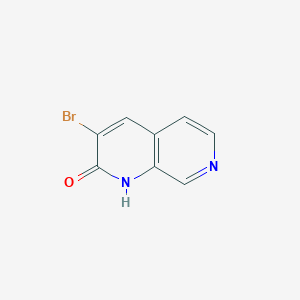

3-bromo-1,7-naphthyridin-2(1H)-one

Description

Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. The arrangement of the two nitrogen atoms within the bicyclic system gives rise to ten possible isomers, each with a unique electronic distribution and three-dimensional shape. This structural diversity is a key factor in their broad range of biological activities, which has cemented their importance in medicinal research.

The naphthyridine scaffold is a cornerstone in the design of biologically active molecules. Its rigid structure provides a well-defined orientation for appended functional groups, allowing for precise interactions with biological targets. Furthermore, the nitrogen atoms in the rings can act as hydrogen bond acceptors and participate in metal chelation, crucial features for molecular recognition by enzymes and receptors.

Historically, the journey of naphthyridines in medicine began with the discovery of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, which was the first synthetic quinolone antibiotic. This discovery paved the way for the development of a whole class of fluoroquinolone antibiotics. Beyond their antibacterial prowess, naphthyridine derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and neuroprotective agents. The versatility of the naphthyridine core allows for its modification to target a wide range of biological pathways.

Among the ten isomers, the 1,7-naphthyridine (B1217170) system has garnered significant attention in recent years. The unique placement of the nitrogen atoms at positions 1 and 7 imparts distinct chemical and physical properties to this scaffold compared to its more studied counterpart, the 1,8-naphthyridine system.

The 1,7-naphthyridine core is found in several naturally occurring alkaloids that exhibit potent biological activities. For instance, Bisleuconothine A, a 1,7-naphthyridine alkaloid isolated from the bark of Leuconotis griffithii, has demonstrated significant anticancer properties. It has been shown to inhibit the WNT signaling pathway and induce cell cycle arrest in colon cancer cells, highlighting the potential of the 1,7-naphthyridine scaffold in oncology research. google.com

Furthermore, synthetic derivatives of the 1,7-naphthyridine-2-one scaffold have been explored for various therapeutic purposes. A patent has described a series of 1,7-naphthyridine derivatives with a range of pharmacological effects, including anticholinergic, cardiotonic, and anti-inflammatory activities, underscoring the therapeutic potential of this specific isomeric system.

The compound 3-bromo-1,7-naphthyridin-2(1H)-one represents a key starting material for the synthesis of a diverse library of novel compounds. The strategic placement of a bromine atom at the 3-position is of particular interest to medicinal chemists for several reasons.

Firstly, the bromine atom is a versatile synthetic handle. It can be readily displaced or participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents at this position, enabling the systematic exploration of the structure-activity relationship (SAR) of the resulting derivatives. By modifying the group at the 3-position, researchers can fine-tune the compound's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile.

Secondly, the presence of a bromine atom can itself contribute to the biological activity of a molecule. Halogen bonding, a non-covalent interaction involving a halogen atom, is increasingly recognized as an important factor in drug-receptor interactions. The bromine atom in this compound could potentially engage in halogen bonding with biological targets, thereby enhancing binding affinity.

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

3-bromo-1H-1,7-naphthyridin-2-one |

InChI |

InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-10-4-7(5)11-8(6)12/h1-4H,(H,11,12) |

InChI Key |

CDKPLXREJKERHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1C=C(C(=O)N2)Br |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of 3 Bromo 1,7 Naphthyridin 2 1h One

Nucleophilic Substitution Reactions at the Bromine Atom

The carbon-bromine bond at the C3 position of the 3-bromo-1,7-naphthyridin-2(1H)-one ring is a key site for functionalization through nucleophilic substitution reactions. This allows for the introduction of a wide array of nitrogen and sulfur-containing moieties, significantly expanding the chemical space accessible from this precursor.

Amination Reactions (e.g., Buchwald-Hartwig Cross-Coupling)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is widely employed for the synthesis of aryl amines from aryl halides. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org

While specific examples for this compound are not extensively documented in readily available literature, the reactivity of similar bromo-substituted heterocyclic systems, such as bromopyridines, provides a strong precedent for its successful application. For instance, the amination of 2-bromo-6-methylpyridine (B113505) with trans-1,2-diaminocyclohexane proceeds efficiently using a palladium catalyst. chemspider.com The choice of ligand is crucial, with bulky, electron-rich phosphine (B1218219) ligands like (±)-BINAP being highly effective. wikipedia.orgchemspider.com Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOBut) are typically required to facilitate the deprotonation of the amine in the catalytic cycle. chemspider.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination of a Bromopyridine Derivative chemspider.com

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd2(dba)3] | (±)-BINAP | NaOBut | Toluene | 80 | 60 |

It is anticipated that this compound would undergo similar transformations with a range of primary and secondary amines under optimized Buchwald-Hartwig conditions to afford the corresponding 3-amino-1,7-naphthyridin-2(1H)-one derivatives.

Reactions with Other Nucleophiles (e.g., thiols)

The bromine atom at the C3-position can also be displaced by other nucleophiles, such as thiols, to form carbon-sulfur bonds. These reactions can proceed through various mechanisms, including palladium-catalyzed couplings similar to the Buchwald-Hartwig amination or through direct nucleophilic aromatic substitution (SNAr) under certain conditions, although the latter often requires strong activation of the aromatic ring. nih.gov

Research on the closely related 3-bromoquinolin-2(1H)-one scaffold demonstrates its utility in synthesizing sulfur-containing heterocycles. For example, treatment of 2-(2,2-dibromoethenyl)phenyl isothiocyanates with butyllithium (B86547) generates an intermediate that, upon workup, yields 3-bromoquinoline-2(1H)-thiones. researchgate.netsemanticscholar.org These thiones can be further reacted with alkylating agents like iodomethane (B122720) to produce 2-(alkylsulfanyl)-3-bromoquinolines. semanticscholar.org This suggests a viable pathway for introducing thioether functionalities onto the naphthyridinone core, starting from the bromo-derivative and reacting it with a suitable thiol source.

Table 2: Synthesis of a 2-(Alkylsulfanyl)-3-bromoquinoline Derivative semanticscholar.org

| Precursor | Reagent 1 | Reagent 2 | Product |

| 2-(2,2-Dibromoethenyl)phenyl isothiocyanate | n-Butyllithium | Iodomethane | 3-Bromo-2-(methylsulfanyl)quinoline |

This two-step sequence, involving thionation and subsequent S-alkylation, illustrates a potential route for the functionalization of this compound with various thiol nucleophiles.

Electrophilic Aromatic Substitution on the Naphthyridine Core

The naphthyridine ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atoms. In acidic conditions, typically used for these reactions, the pyridine (B92270) nitrogen atoms are protonated, further deactivating the ring system to electrophilic attack.

Nitration Reactions

Nitration is a classic electrophilic aromatic substitution reaction. stackexchange.com The regioselectivity of nitration on quinoline (B57606), a related heterocyclic system, is highly dependent on the reaction conditions and the nature of the substrate. Under strongly acidic conditions (e.g., HNO3/H2SO4), the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack, directing the nitration to the less deactivated carbocyclic ring, primarily at the C5 and C8 positions. stackexchange.com

For quinolin-2-one systems, the outcome is also influenced by other substituents. For example, nitration of 1-methyl-2-quinolone (B133747) with fuming nitric acid can lead to the formation of 1-methyl-3,6,8-trinitro-2-quinolone. nih.gov By controlling the temperature, mono- and di-nitrated products can be obtained, with substitution occurring at the C6, C3, and C8 positions. nih.gov Studies on quinoline 1-oxide have shown that the O-protonated species is nitrated at the 5- and 8-positions, while the unprotonated molecule is nitrated at the 4-position. jst.go.jp

Based on these precedents, the nitration of this compound is expected to be challenging. Under standard nitrating conditions, protonation of the N7 atom would strongly deactivate the molecule. Attack would most likely occur on the non-pyridone ring at the C5 position, which is para to the N7 atom, or potentially the C4 position if the reaction proceeds on the unprotonated species. The existing bromo-substituent at C3 would also influence the regiochemical outcome.

Table 3: Regioselectivity in the Nitration of Quinolone and Related Systems

| Substrate | Conditions | Major Product(s) | Reference |

| Quinoline | HNO3/H2SO4, 0 °C | 5-Nitroquinoline & 8-Nitroquinoline | stackexchange.com |

| 1-Methyl-2-quinolone | Fuming HNO3 | 1-Methyl-3,6,8-trinitro-2-quinolone | nih.gov |

| Quinoline 1-Oxide | TFSA-TFA system | 5- and 8-nitro (protonated), 4-nitro (unprotonated) | jst.go.jp |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgwikipedia.org The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability and stability of many boronic acid reagents. libretexts.org The catalytic cycle involves oxidative addition of the organic halide to Pd(0), transmetalation of the organic group from the boron reagent to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond. wikipedia.org

The C3-bromo position of this compound is an ideal electrophilic partner for Suzuki-Miyaura coupling. This would allow for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at this position. While direct literature examples for this specific substrate are scarce, the successful Suzuki-Miyaura coupling of numerous bromo-substituted heterocycles, including bromo-pyridines and bromo-naphthoates, demonstrates the broad applicability of this reaction. rsc.orgnih.gov For example, a range of aryl and heteroaryl boronic acids can be coupled with ortho-bromoanilines in good to excellent yields. semanticscholar.org

The reaction conditions typically involve a palladium source such as Pd(OAc)2 or Pd(PPh3)4, a phosphine ligand, and a base like K2CO3, Cs2CO3, or K3PO4 in a solvent mixture such as dioxane/water or toluene. semanticscholar.orgmdpi.com

Table 4: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides semanticscholar.orgmdpi.com

| Electrophile | Nucleophile | Catalyst | Ligand | Base | Solvent | Temp. (°C) |

| Aryl Bromide | Arylboronic Acid | Pd(OAc)2 or Pd2(dba)3 | Biarylphosphine (e.g., SPhos, XPhos) | K2CO3 or K3PO4 | Dioxane/Water or Toluene | 90-130 |

The application of these established protocols to this compound is expected to provide a reliable route to a diverse library of 3-substituted-1,7-naphthyridin-2(1H)-one derivatives, which are valuable for further biological evaluation and materials science applications.

Heck Reactions

The Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. academie-sciences.fr For this compound, the bromine atom at the C3 position serves as the halide partner. This reaction facilitates the introduction of vinyl groups onto the naphthyridinone scaffold. The general mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst. researchgate.net

While specific studies detailing the Heck reaction on this compound are not prevalent in published literature, extensive research on analogous bromo-aza-heterocycles, such as 3-bromoindazoles, provides insight into plausible reaction conditions. nih.gov These studies often employ a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine ligand, in the presence of a base. A significant challenge can be the competing debromination side reaction, which can be mitigated by the addition of salts like tetrabutylammonium (B224687) bromide (TBAB). nih.gov

Table 1: Plausible Conditions for Heck Reaction based on Analogous Systems Interactive data table. Click on headers to sort.

| Catalyst System | Base | Additive | Solvent | Temperature (°C) | Analogous Substrate | Ref |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Triethylamine (TEA) | TBAB, NaBr | N/A (Ball-milling) | N/A | 3-bromo-1-methyl-1H-indazole | nih.gov |

| Pd(OAc)₂ | K₂CO₃ | None | DMF | 100 | Iodobenzene | nih.gov |

| Pd(OAc)₂ | None | Cu(OAc)₂ | DMF | 100 | Phenylboronic acid | nih.gov |

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govnih.gov For this compound, this reaction enables the direct alkynylation at the C3 position, providing access to a diverse range of 3-alkynyl-1,7-naphthyridin-2(1H)-one derivatives. These products are valuable intermediates for further transformations or as target molecules in medicinal chemistry.

The reaction mechanism is understood to involve a palladium catalytic cycle for the cross-coupling and a copper cycle that generates the reactive copper(I) acetylide. nih.gov Research on the Sonogashira coupling of related 2-amino-3-bromopyridines has established optimized conditions that are likely applicable to the this compound system. These conditions often feature a palladium catalyst, a phosphine ligand, a copper(I) salt, and an amine base in a polar aprotic solvent like DMF at elevated temperatures. researchgate.net

Table 2: Optimized Sonogashira Coupling Conditions from a Related System Interactive data table. Click on headers to sort.

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Substrate System | Ref |

|---|---|---|---|---|---|---|---|

| Pd(CF₃COO)₂ | PPh₃ | CuI | Triethylamine | DMF | 100 | 2-Amino-3-bromopyridines | researchgate.net |

| PdCl₂(PPh₃)₂ | None | CuI | Triethylamine | DMF | 25-100 | General Aryl Halides | nih.gov |

Stille Cross-Coupling

The Stille cross-coupling reaction offers another powerful route for C-C bond formation by coupling an organic halide with an organostannane reagent, catalyzed by palladium. sigmaaldrich.commsu.edu The versatility of the Stille reaction stems from the stability and tolerance of organostannanes to a wide variety of functional groups. libretexts.org In the context of this compound, this reaction would involve its coupling with an organotin compound (R-Sn(Alkyl)₃) to form a new bond between the C3 position of the naphthyridinone and the organic group 'R' from the stannane.

The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. sigmaaldrich.com The transmetalation step is often rate-determining. The reaction conditions can be tuned by the choice of palladium catalyst, ligands, and solvents. msu.edulibretexts.org While specific examples for this compound are not documented, the general applicability of the Stille reaction to aryl bromides suggests its feasibility. sigmaaldrich.com

Table 3: General Conditions for Stille Cross-Coupling Reactions Interactive data table. Click on headers to sort.

| Pd Catalyst | Ligand | Solvent | Temperature (°C) | Reactant Types | Ref |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | None | Toluene | 100 | Aryl iodide, Vinylstannane | libretexts.org |

| PdCl₂(AsPh₃)₂ | None | DMF | 50 | Aryl triflate, Arylstannane | msu.edu |

Reduction and Oxidation Reactions of the Naphthyridinone Moiety

The naphthyridinone core possesses both reducible and oxidizable sites, although its aromatic character imparts a degree of stability. The pyridinone ring can be considered a vinylogous amide, and its reactivity reflects this.

Reduction: Complete reduction of the lactam carbonyl group in the naphthyridinone ring is a challenging transformation that typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the C=O group to a CH₂ group, yielding a 1,2,3,4-tetrahydro-1,7-naphthyridine (B80053) derivative. However, such potent hydrides would also likely cause reductive debromination at the C3 position. Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce the amide carbonyl.

Selective reduction of other functional groups on the molecule is possible while leaving the naphthyridinone core intact. For instance, in the synthesis of related 1,6-naphthyridin-2(1H)-ones, an ester substituent was reduced to a primary alcohol using a reducing agent, demonstrating the stability of the core under certain reductive conditions. nih.gov

Oxidation: The electron-deficient nature of the two nitrogen-containing rings makes the naphthyridinone nucleus generally resistant to oxidation. Standard oxidizing agents are unlikely to react with the core structure under mild conditions. However, if the ring system bears alkyl substituents, these positions could be susceptible to oxidation. For example, a benzyl (B1604629) alcohol substituent on a 1,6-naphthyridin-2(1H)-one has been oxidized to the corresponding aldehyde without affecting the heterocyclic core. nih.gov

Reactions Involving the Carbonyl Group

The carbonyl group in the 2-oxo position of the 1,7-naphthyridinone ring is part of a lactam (cyclic amide) system. Its reactivity is significantly different from that of a simple ketone. Due to resonance stabilization, where the nitrogen lone pair delocalizes into the carbonyl group, the carbonyl carbon is less electrophilic than a ketone's carbonyl carbon. sigmaaldrich.com

Key reactions involving the carbonyl group include:

Hydrolysis: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed to open the ring, yielding an amino acid derivative (specifically, a derivative of 3-amino-4-(pyridin-4-yl)propanoic acid).

Reduction: As mentioned previously, strong reducing agents like LiAlH₄ can reduce the carbonyl to a methylene (B1212753) group.

Thionation: Reagents like Lawesson's reagent can convert the carbonyl group (C=O) into a thiocarbonyl group (C=S), yielding the corresponding 3-bromo-1,7-naphthyridine-2(1H)-thione.

Nucleophilic Addition: While less reactive than ketones, the carbonyl carbon can still be attacked by very strong nucleophiles like Grignard reagents or organolithium compounds. This would lead to the formation of a tetrahedral intermediate which, upon workup, could potentially lead to ring-opened products or rearranged structures.

Furthermore, the N1 position of the lactam has an acidic proton. This proton can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate a nucleophilic anion. This anion can then be reacted with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions, respectively. This is a common and highly useful method for functionalizing the nitrogen atom of the naphthyridinone ring.

Spectroscopic and Structural Characterization of 3 Bromo 1,7 Naphthyridin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of organic molecules. For 3-bromo-1,7-naphthyridin-2(1H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound would be expected to provide key information about the number of different types of protons and their neighboring environments. The aromatic region would likely display a set of signals corresponding to the protons on the naphthyridine core. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the bromine atom and the carbonyl group, as well as the nitrogen atoms within the bicyclic system. The coupling patterns (singlets, doublets, triplets, etc.) and coupling constants (J values) would reveal the connectivity of the protons. For instance, protons on adjacent carbons would exhibit spin-spin coupling. The proton attached to the nitrogen atom (N1-H) would likely appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.

Carbon NMR (¹³C NMR)

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments in the molecule. The spectrum would be expected to show signals for the eight carbon atoms of the naphthyridine ring system. The carbon atom attached to the bromine (C3) would likely appear at a lower field compared to its unsubstituted counterpart. The carbonyl carbon (C2) would be readily identifiable by its characteristic chemical shift in the downfield region (typically >160 ppm). The chemical shifts of the other aromatic carbons would also be influenced by the substituents and the heteroatoms.

Two-Dimensional NMR Techniques (e.g., COSY, HETCOR)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be indispensable. A Correlation Spectroscopy (COSY) experiment would establish the correlations between coupled protons, helping to trace the proton connectivity throughout the molecule. Heteronuclear correlation spectroscopy, such as HETCOR (or more modern versions like HSQC and HMBC), would be used to correlate the proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlation) and with carbons that are two or three bonds away (long-range ¹H-¹³C correlation). This information is crucial for assembling the complete molecular structure and confirming the substitution pattern.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺. A characteristic feature would be the presence of an [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of the bromine atom, carbon monoxide (CO), and other small fragments, providing further structural clues. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of C₈H₅BrN₂O.

Structure Activity Relationship Sar Studies for Naphthyridinone Scaffolds

Impact of Halogenation (e.g., Bromine at Position 3) on Biological Activity

Halogenation is a common strategy in medicinal chemistry to modulate the electronic properties, lipophilicity, and metabolic stability of a lead compound. The introduction of a bromine atom, particularly at the 3-position of the naphthyridinone ring, can have a significant impact on biological activity.

The presence and position of a bromine atom can be a determining factor for the biological activity of certain heterocyclic compounds. For instance, in studies on ascididemin (B1665191) analogs, which feature a fused pyridine (B92270) ring system, the presence of bromine was directly linked to antibacterial activity against H. pylori. researchgate.net In contrast, the non-brominated analog was found to be inactive. This highlights the critical role that halogenation can play in conferring specific biological functions. researchgate.net

The effect of bromination is not universally predictable and can vary depending on the molecular scaffold and the target. For example, in some bromophenols, an increase in the number of bromine atoms correlates with increased inhibitory activity against certain enzymes. mdpi.com This suggests that the electron-withdrawing nature and the size of the bromine atom can enhance interactions with the biological target. The conversion of a carbonyl group in naphthyridinones to a halo-naphthyridine derivative is a key synthetic step, creating a valuable intermediate for introducing further modifications. nih.gov This process underscores the synthetic accessibility of halogenated naphthyridinones for SAR studies.

Influence of Substituent Variations on the Naphthyridine Core

The biological activity of the naphthyridine core is highly dependent on the nature and position of its substituents. nih.gov The thoughtful application of bioisosteres—substituents or groups with similar physical or chemical properties—can modulate steric, electronic, and lipophilic characteristics to enhance a desired biological response. nih.gov

Research on various naphthyridine-containing molecules has demonstrated that even minor modifications can lead to significant changes in activity. For example, in a series of aaptamine (B1664758) derivatives, different substituents on the naphthyridine scaffold resulted in a range of activities, including anticancer and antimalarial effects. nih.gov Similarly, for sotorasib, a KRAS G12C inhibitor with a quinazolinone core, cyclizing a methyl group to form a tetracyclic naphthyridinone scaffold was a key step in improving chemical stability. acs.org Further modifications, such as transforming a pyridine substituent into a pyrimidine, were employed to reduce inhibition of cytochrome P450 enzymes, a critical aspect of drug development. acs.org

The following table summarizes the impact of different substituents on the biological activity of various naphthyridine scaffolds, as reported in the literature.

| Scaffold | Substituent(s) | Biological Activity |

| Naphtho[1,2,3-ij] researchgate.netunina.itnaphthyridine | 3-Methoxy | Antifungal |

| Naphtho[1,2,3-ij] researchgate.netunina.itnaphthyridine | Methyl | Antimalarial |

| 2,7-Naphthyridine (B1199556) | Various | Kinase Inhibition |

| Tetracyclic Naphthyridinone | Pyrimidine | Reduced CYP3A4 Inhibition |

Role of the Carbonyl Group in Receptor Interaction

The carbonyl group at the 2-position of the 1,7-naphthyridin-2(1H)-one structure is a critical functional group for receptor interaction. Its ability to act as a hydrogen bond acceptor is a key determinant of molecular recognition and binding affinity. researchgate.net Hydrogen bonds are fundamental to the specificity of drug-receptor interactions, contributing significantly to the stability of the drug-receptor complex. unina.itresearchgate.net

The oxygen atom of the carbonyl group possesses a partial negative charge, making it an effective hydrogen bond acceptor for interactions with hydrogen bond donors on a receptor, such as the amino groups of asparagine or the hydroxyl group of tyrosine. unina.it While weaker than covalent bonds, these interactions are numerous and directionally specific, which is crucial for the selective binding of a ligand to its target. unina.it The strength of these interactions can be influenced by the surrounding molecular environment. For instance, hydrogen bonds that are shielded from the solvent are considered more significant for the stability of protein-ligand complexes. unina.it

Positional Isomerism and its Biological Relevance

Naphthyridines are a class of diazanaphthalenes, existing as six possible positional isomers depending on the location of the two nitrogen atoms in the fused pyridine rings. nih.gov This positional isomerism is of significant biological relevance, as the arrangement of the nitrogen atoms and, consequently, the attached substituents, can drastically alter the molecule's shape, electronic properties, and ability to interact with a biological target. researchgate.net

The change in the position of a single functional group can markedly affect the pharmacological activity of a compound. researchgate.net For example, different positional isomers of 1D zinc-based naphthalene (B1677914) diimide coordination polymers exhibit distinct supramolecular structures and photochromic properties due to the varied placement of nitrogen atoms, which influences lone pair-π interactions. rsc.org This principle extends to drug molecules, where isomers can display different potencies and even different types of biological activity.

Biological Activity: Mechanistic Insights and Preclinical Screening Approaches

In Vitro Screening Methodologies (e.g., cell-based assays)

The initial evaluation of naphthyridinone derivatives typically involves a battery of in vitro screening assays to assess their biological activity, particularly their cytotoxic or antimicrobial potential. These methodologies are crucial for identifying promising lead compounds for further development.

A common starting point is the use of cell viability and cytotoxicity assays. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) colorimetric assay is frequently employed to measure the metabolic activity of cells as an indicator of cell viability. nih.gov This method has been used to evaluate the cytotoxic effects of naphthyridine derivatives against various human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3). nih.gov In this assay, mitochondrial dehydrogenases in living cells convert the yellow MTT to a blue formazan (B1609692) dye, the amount of which is proportional to the number of viable cells. nih.gov Another method for assessing cytotoxicity is the trypan blue dye exclusion method, which has been used for preliminary screening against cell lines like HeLa. mdpi.com

To further elucidate the nature of cell death induced by these compounds, flow cytometry is a powerful tool. This technique can distinguish between different stages of cell death, such as apoptosis and necrosis, by using specific fluorescent probes. researchgate.net For instance, Annexin V is used to detect the externalization of phosphatidylserine, an early marker of apoptosis, while 7-amino-actinomycin D (7-AAD) or propidium (B1200493) iodide is used to identify cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis. mdpi.comresearchgate.net

For assessing antimicrobial activity, standard microbiological techniques are utilized. These include broth microdilution, well diffusion, and disc diffusion assays to determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains. nih.govnih.gov More advanced techniques such as impedance analysis and bioluminescence assays can provide faster and more detailed results on the impact of these compounds on microbial cellular integrity and metabolic activity. nih.govnih.gov For example, a luminescence ATP assay can be used to measure the reduction in metabolic activity in bacteria following treatment with a naphthyridinone derivative. nih.gov

Table 1: Common In Vitro Screening Methodologies for Naphthyridinone Derivatives

| Methodology | Purpose | Cell/Organism Type | Key Measurement | Reference |

|---|---|---|---|---|

| MTT Assay | Assess cytotoxicity/cell viability | Human Cancer Cell Lines (HeLa, HL-60, PC-3) | Formazan crystal formation | nih.gov |

| Trypan Blue Exclusion | Assess cell viability | Human Cancer Cell Lines (HeLa) | Dye exclusion by viable cells | mdpi.com |

| Flow Cytometry | Detect and quantify apoptosis/necrosis | Human Cancer Cell Lines | Annexin V/Propidium Iodide staining | mdpi.comresearchgate.net |

| Microdilution Assay | Determine Minimum Inhibitory Concentration (MIC) | Bacteria (Gram-positive/negative) | Lowest concentration inhibiting visible growth | nih.gov |

| Luminescence ATP Assay | Measure bacterial metabolic activity | Bacteria | ATP levels | nih.gov |

Molecular Docking and Binding Affinity Predictions with Target Proteins

To understand how naphthyridinone derivatives exert their biological effects at a molecular level, computational techniques like molecular docking and binding affinity predictions are indispensable. These methods provide insights into the potential interactions between the small molecule (ligand) and its biological target (protein or nucleic acid).

Molecular docking studies are used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For example, docking studies have shown strong interactions between certain 1,4-dihydro nih.govnih.govnaphthyridine derivatives and the E. coli DNA gyrase enzyme, providing a structural basis for their antibacterial activity. nih.gov The binding affinity, which determines the strength of the interaction, can be calculated from these models and is a critical parameter in drug discovery. nih.gov

Molecular docking is particularly useful for predicting how these compounds interact with the active sites of enzymes. By modeling the enzyme-ligand complex, researchers can identify specific amino acid residues that are key for the interaction. For instance, docking studies of naphthyridine derivatives with DNA gyrase have helped to visualize their binding mode within the enzyme's active site. nih.govnih.gov Similarly, analysis of the crystal structure of other kinase inhibitors in complex with their targets, such as KRAS G12C, reveals the importance of displacing "unfavorable" water molecules from the binding pocket to enhance affinity. acs.org Such insights are crucial for structure-based drug design, allowing for the optimization of lead compounds to improve their potency and selectivity. acs.org The interaction of ligands with specific features of a kinase active site, like the hinge region, glycine-rich loop, and activation loop, can be predicted and analyzed. wikipedia.org

Identifying the specific site on a receptor where a ligand binds is fundamental to understanding its function. Computational and experimental methods are used to map these binding sites. For small-molecule inhibitors targeting kinases, the binding site often includes a "hinge region" that forms hydrogen bonds with the inhibitor, and a "selectivity pocket," where interactions with specific amino acid residues determine the inhibitor's specificity for that particular kinase. researchgate.net For example, the inhibitor tivantinib (B1684700) has been shown to bind to an inactive conformation of the c-Met kinase, occupying the ATP-binding site located between the N- and C-lobes of the enzyme. wikipedia.org This analysis can pinpoint key interactions, such as a phenolic part of a ligand binding to a methionine residue (Met1160) in the hinge region of c-Met. wikipedia.org These detailed analyses of receptor binding sites are critical for optimizing the structure of naphthyridinone derivatives to achieve higher affinity and selectivity for their intended target. nih.gov

Investigations into the Mechanism of Action (MoA)

Understanding the precise mechanism of action (MoA) is crucial for the development of any new therapeutic agent. For naphthyridinone derivatives, investigations have revealed several distinct mechanisms through which they exert their biological effects.

One prominent MoA for certain naphthyridinone derivatives is the inhibition of topoisomerase enzymes, which are critical for managing DNA topology during replication and transcription. nih.gov Some derivatives, such as dibenzo[c,h] nih.govnih.govnaphthyridinones, function as topoisomerase I inhibitors by stabilizing the covalent complex formed between the enzyme and DNA, which leads to DNA strand breaks and ultimately cell death. nih.gov Other related compounds act as topoisomerase II poisons by preventing the re-ligation of cleaved DNA strands. nih.gov

Another well-established MoA for naphthyridine-based compounds, particularly the quinolone antibiotics like nalidixic acid, is the inhibition of bacterial DNA gyrase. nih.gov These compounds selectively block DNA replication in bacteria by inhibiting the A subunit of this enzyme. nih.gov

For derivatives targeting signaling pathways, the MoA often involves the modulation of protein kinase activity. Inhibition of Aurora kinases, for example, can lead to defects in the mitotic spindle, G2-M phase cell cycle arrest, and subsequent apoptosis. nih.govwhiterose.ac.uk This is often achieved by preventing the autophosphorylation of the kinase, which is necessary for its activation. nih.gov The downstream effects can include the reduced phosphorylation of key substrates like Histone H3. whiterose.ac.uk

In the context of cardiovascular effects, the MoA for PDE3 inhibitors involves increasing the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org This rise in cAMP activates protein kinases that, in turn, activate cardiac calcium channels, leading to an increased force of heart muscle contraction. wikipedia.orgnih.gov

Exploration of Potential Therapeutic Targets for Naphthyridinone Derivatives

The structural versatility of the naphthyridinone scaffold allows for its adaptation to a wide range of biological targets, making it a privileged structure in drug discovery. Research has identified several potential therapeutic targets for derivatives of this chemical class. The specific substitution pattern on the naphthyridinone core, particularly at the C3 and C4 positions, can significantly influence its selectivity for different biological receptors. nih.gov

Promising targets for anticancer therapy include receptor tyrosine kinases like c-Met, which is often dysregulated in various cancers. wikipedia.orgnih.govnih.gov Other key regulators of the cell cycle, such as PKMYT1 (involved in the G2/M transition) and Aurora kinases, are also important targets. nih.govnih.gov Additionally, the KRAS protein, particularly the G12C mutant, has emerged as a druggable target for which novel naphthyridinone scaffolds have been developed. acs.org Other targets that have been explored include the TGF-β type I receptor and platelet-derived growth factor receptors (PDGFR). researchgate.netpatsnap.com

The therapeutic potential of naphthyridinone derivatives is often realized through the inhibition of specific enzymes that play critical roles in disease pathogenesis.

c-Met Kinase: Several series of 1,6-naphthyridinone derivatives have been specifically designed and synthesized as inhibitors of the c-Met kinase. nih.govnih.gov Studies comparing different naphthyridine isomers found that the 1,6-naphthyridine (B1220473) core was a more promising scaffold for c-Met inhibition than the 1,5-naphthyridine (B1222797) core. nih.gov These inhibitors typically compete with ATP for binding to the kinase's active site. wikipedia.org

PDE III: 1,6-Naphthyridin-2(1H)-ones have been identified as novel inhibitors of cyclic AMP phosphodiesterase III (PDE III). nih.gov Notably, a series of these inhibitors was prepared from 5-bromo-1,6-naphthyridin-2(1H)-one, a direct precursor related to the subject compound. nih.gov The inhibition of PDE III increases intracellular cAMP levels, which has applications in treating cardiovascular conditions like acute heart failure. wikipedia.orgnih.gov

Topoisomerase: The naphthyridinone core is present in compounds that inhibit topoisomerases. Dibenzo[c,h] nih.govnih.govnaphthyridinone derivatives are known to be potent inhibitors of topoisomerase I. nih.gov Other naphthyridines have been shown to act as anticancer agents by inhibiting topoisomerase II. nih.gov These enzymes are vital for DNA replication and are validated targets in oncology. youtube.com

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases essential for mitosis, and their overexpression is common in many cancers. nih.gov While not always specifying the 3-bromo-1,7-naphthyridin-2(1H)-one structure, various heterocyclic compounds, including those with related scaffolds, have been developed as potent pan-Aurora kinase inhibitors. wikipedia.orgnih.govwhiterose.ac.uk

DNA Gyrase: Naphthyridine derivatives have a long history as antibacterial agents that target DNA gyrase. nih.gov This enzyme is essential for bacterial DNA replication and is absent in eukaryotes, making it a selective target. Studies have shown that modifications to the naphthyridine skeleton, such as bromination, can enhance the antibacterial and DNA gyrase inhibitory activity. nih.govnih.gov

Table 2: Naphthyridinone Derivatives and Their Enzyme Inhibition Targets

| Enzyme Target | Naphthyridine Scaffold Example | Therapeutic Area | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| c-Met Kinase | 1,6-Naphthyridinone | Cancer | ATP-competitive inhibition | nih.govnih.gov |

| PDE III | 1,6-Naphthyridin-2(1H)-one | Cardiovascular | Inhibition of cAMP hydrolysis | nih.gov |

| Topoisomerase I/II | Dibenzo[c,h] nih.govnih.govnaphthyridinone | Cancer | Stabilization of DNA-enzyme complex | nih.govnih.gov |

| Aurora Kinases | General heterocyclic inhibitors | Cancer | Inhibition of kinase autophosphorylation | nih.govwhiterose.ac.uk |

| DNA Gyrase | 1,8-Naphthyridine (B1210474) | Infectious Disease | Inhibition of DNA replication | nih.govnih.gov |

Antimicrobial Activity (e.g., penicillin-binding protein, antitubercular activity)

A comprehensive search of scientific databases and literature reveals a lack of specific studies investigating the antimicrobial activity of This compound . While the broader class of naphthyridine derivatives has been explored for antibacterial properties, with some analogues showing inhibition of enzymes like DNA gyrase, no data is currently available regarding the specific effect of the bromo-substituted 1,7-naphthyridin-2(1H)-one on microbial growth. nih.gov

Similarly, there is no published research detailing the interaction of This compound with penicillin-binding proteins (PBPs). PBPs are crucial enzymes in bacterial cell wall synthesis and are the primary targets of β-lactam antibiotics. nih.gov The affinity and potential inhibitory effect of this specific compound on PBPs have not been reported.

Furthermore, investigations into the antitubercular potential of This compound against Mycobacterium tuberculosis have not been documented in the accessible scientific literature.

Data Table: Antimicrobial Activity of this compound

| Target Organism/Protein | Activity Metric (e.g., MIC, IC₅₀) | Result | Reference |

| General Antibacterial | --- | No data available | N/A |

| Penicillin-Binding Proteins | --- | No data available | N/A |

| Mycobacterium tuberculosis | --- | No data available | N/A |

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new antileishmanial agents is a critical area of research. However, based on available information, This compound has not been specifically screened or evaluated for its activity against any Leishmania species. While other heterocyclic scaffolds and substituted naphthyridines have been assessed for antileishmanial properties, data for this particular compound is absent from the public domain. nih.gov

Data Table: Antileishmanial Activity of this compound

| Leishmania Species | Activity Metric (e.g., IC₅₀, EC₅₀) | Result | Reference |

| Leishmania spp. (promastigote) | --- | No data available | N/A |

| Leishmania spp. (amastigote) | --- | No data available | N/A |

Despite the chemical interest in the naphthyridinone core, there is a significant gap in the scientific literature regarding the biological activity of This compound . At present, no studies detailing its antimicrobial, antitubercular, or antileishmanial properties are publicly available. Future research is required to elucidate the potential therapeutic applications of this specific compound.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes

The efficient and versatile synthesis of 3-bromo-1,7-naphthyridin-2(1H)-one is paramount for its extensive investigation. While classical methods for constructing naphthyridinone cores exist, future research should focus on developing more innovative and efficient synthetic strategies. These may include:

Catalyst-Free, One-Pot Reactions: Exploring pseudo-five-component synthesis from simple starting materials like methyl ketones, amines, and malononitrile (B47326) in environmentally friendly solvents such as water could provide a direct and atom-economical route to highly functionalized naphthyridines. figshare.comfigshare.com This approach has the potential to construct both nitrogen-containing rings in a single step. figshare.comfigshare.com

Transition-Metal Catalyzed Cross-Coupling Reactions: The use of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, can be employed to introduce the bromo-substituent or to build the naphthyridinone core itself. For instance, a pre-functionalized pyridine (B92270) ring could be coupled with a suitable partner to form the second ring.

Flow Chemistry Synthesis: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its derivatives. This methodology allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis represents a mild and powerful tool for the formation of C-C and C-heteroatom bonds. This strategy could be explored for the late-stage functionalization of the 1,7-naphthyridin-2(1H)-one core or for the key cyclization steps in its synthesis.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Catalyst-Free, One-Pot Reactions | High atom economy, reduced waste, operational simplicity. figshare.comfigshare.com | Substrate scope, regioselectivity control. |

| Transition-Metal Catalysis | High efficiency, broad functional group tolerance, well-established methods. | Catalyst cost and removal, reaction optimization. |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. | Specialized equipment, initial setup cost. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, unique reactivity. | Photosensitizer selection, light source requirements. |

Advanced Computational Modeling for Rational Design

Computational modeling is an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties. For this compound, advanced computational techniques can guide its development as a therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models for the biological activity of this compound derivatives. nih.gov These models can help identify key steric and electronic features that are crucial for activity. nih.gov

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding mode of this compound and its analogs within the active site of a biological target. nih.gov Subsequently, molecular dynamics (MD) simulations can be used to assess the stability of the ligand-protein complex and to understand the dynamic nature of their interactions. nih.govnih.gov These simulations provide insights into the binding energetics and can help refine the design of more potent and selective inhibitors. nih.govnih.gov

Pharmacophore Modeling: A pharmacophore model can be generated based on the known active compounds of the 1,7-naphthyridin-2-one class. This model will define the essential spatial arrangement of chemical features required for biological activity and can be used to screen virtual libraries for new potential hits or to guide the design of novel derivatives of this compound. monash.edu

A hypothetical workflow for the computational design of this compound derivatives is outlined below:

| Step | Computational Method | Objective |

| 1 | Target Identification | Identify a relevant biological target for the 1,7-naphthyridin-2-one scaffold. |

| 2 | Pharmacophore Modeling | Define the key chemical features required for target interaction. monash.edu |

| 3 | Molecular Docking | Predict the binding orientation of this compound in the target's active site. nih.gov |

| 4 | 3D-QSAR | Develop a model to correlate structural features with biological activity. nih.gov |

| 5 | Molecular Dynamics | Assess the stability of the ligand-target complex and refine binding poses. nih.govnih.gov |

| 6 | Virtual Screening | Identify new potential lead compounds from large chemical databases. |

Exploration of Undiscovered Mechanistic Pathways

A thorough understanding of the mechanistic pathways involved in both the synthesis and the biological action of this compound is crucial for its future development.

Reaction Mechanism Studies: Detailed mechanistic studies of novel synthetic routes, for example, using isotopic labeling, kinetic analysis, and computational modeling, can help to optimize reaction conditions and to expand the substrate scope.

Mechanism of Action Studies: For derivatives of this compound that exhibit biological activity, elucidating their mechanism of action is a key step. This could involve identifying the specific molecular target and understanding how the compound modulates its function. For instance, studies on related naphthyridinones have investigated their role as inhibitors of enzymes like KDM5 or their ability to interfere with microtubule dynamics. nih.govnih.gov

Smiles Rearrangement: The potential for rearrangements, such as the Smiles rearrangement observed in some 2,7-naphthyridine (B1199556) systems, should be investigated for this compound under various reaction conditions. nih.gov Understanding such potential transformations is critical for controlling synthetic outcomes.

Strategic Derivatization for Enhanced Target Selectivity

The bromine atom at the 3-position of this compound serves as a versatile handle for strategic derivatization to enhance target selectivity and potency.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study should be conducted by introducing a variety of substituents at the 3-position via cross-coupling reactions. This will help to probe the chemical space around this position and to identify substituents that improve binding affinity and selectivity for a specific biological target.

Introduction of Pharmacophoric Groups: The 3-position can be functionalized with various pharmacophoric groups known to interact with specific target classes. For example, the introduction of hydrogen bond donors and acceptors, or groups that can participate in pi-pi stacking interactions, could significantly enhance biological activity.

Modulation of Physicochemical Properties: Derivatization at the 3-position can also be used to fine-tune the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. This is crucial for developing drug-like candidates with favorable pharmacokinetic profiles. For example, introducing polar substituents can help to improve solubility and reduce metabolic glucuronidation.

The table below provides examples of potential derivatization strategies and their intended outcomes:

| Derivatization Strategy | Reagents/Reactions | Potential Outcome |

| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters | Introduction of aromatic diversity, modulation of electronic properties. |

| Sonogashira Coupling | Terminal alkynes | Introduction of linear, rigid linkers, access to further functionalization. |

| Buchwald-Hartwig Amination | Amines, amides | Introduction of hydrogen bond donors/acceptors, modulation of polarity. |

| Stille Coupling | Organostannanes | Versatile C-C bond formation with a wide range of functional groups. |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block for the development of novel and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-bromo-1,7-naphthyridin-2(1H)-one?

- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling and cyclization reactions. For example, 3-bromo-4-pyridinecarbaldehyde reacts with phenylacetamide using tris(dibenzylideneacetone)dipalladium and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene in toluene under nitrogen at 100°C for 18 hours, yielding 75% of the product . Alternative routes involve tert-butoxybis(dimethylamino)methane and ammonium acetate in reflux conditions to optimize cyclization steps .

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography for unambiguous confirmation of the lactam ring and bromine substitution pattern (as demonstrated for structurally similar naphthyridinones) .

- IR spectroscopy to identify carbonyl stretching frequencies (~1700 cm⁻¹ for lactam groups) .

- NMR spectroscopy to resolve aromatic proton environments and bromine-induced deshielding effects .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : The compound must be sealed under dry conditions at room temperature to prevent hydrolysis or degradation of the bromine substituent. Hazard statements (H302, H315, etc.) indicate the need for inert atmosphere handling and PPE during experiments .

Advanced Research Questions

Q. How can low yields in the cyclization step of naphthyridinone synthesis be addressed?

- Methodological Answer : Optimize reaction parameters such as:

- Catalyst loading : Increase palladium catalyst concentration to enhance cross-coupling efficiency .

- Temperature and time : Extended reflux durations (e.g., 5 hours at 95°C with ammonium acetate) improve cyclization yields .

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) may stabilize intermediates .

Q. What mechanistic insights explain divergent reactivity between 1,7- and 1,5-naphthyridinones during functionalization?

- Methodological Answer : The 1,7-naphthyridinone series reacts more readily with phosphorus oxychloride to form chlorinated derivatives due to enhanced electron deficiency at the C2 position. In contrast, 1,5-naphthyridinones require harsher conditions, likely due to steric hindrance or resonance stabilization differences .

Q. How can computational modeling guide the design of this compound derivatives for antimicrobial activity?

- Methodological Answer :

- Perform docking studies to predict interactions with bacterial targets (e.g., DNA gyrase) .

- Use QSAR models to correlate substituent effects (e.g., bromine position) with bioactivity. Experimental validation via MIC assays against Gram-positive pathogens is critical .

Q. How to resolve contradictions between predicted and observed spectral data for naphthyridinone derivatives?

- Methodological Answer :

- X-ray crystallography is definitive for structural confirmation, as seen in analogous compounds .

- 2D NMR techniques (COSY, HSQC) clarify proton-proton and carbon-proton correlations in complex aromatic systems .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in naphthyridinone synthesis?

- Methodological Answer :

- Document exact stoichiometry of palladium catalysts and ligands (e.g., 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) to avoid variability .

- Use anhydrous solvents and rigorously exclude oxygen/water to prevent side reactions .

Q. How to analyze regioselectivity in bromination reactions of naphthyridinones?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.